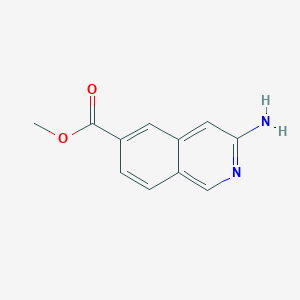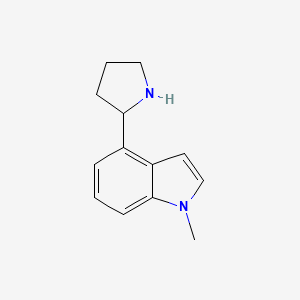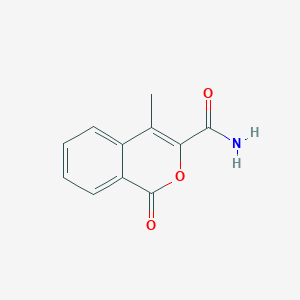
Ethyl 4-(thiophen-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(thiophen-3-yl)butanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(thiophen-3-yl)butanoate typically involves the esterification of 4-(thiophen-3-yl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(thiophen-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-(thiophen-3-yl)butanoate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, thiophene derivatives are known for their pharmacological properties. This compound can be used as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: This compound is also utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced materials for electronic devices.
Mecanismo De Acción
The mechanism of action of ethyl 4-(thiophen-3-yl)butanoate in biological systems involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active thiophene-containing moiety, which can then interact with cellular targets.
Comparación Con Compuestos Similares
Ethyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring attached at the 2-position.
Methyl 4-(thiophen-3-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring and the length of its carbon chain. These structural features influence its reactivity and the types of interactions it can engage in, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
26420-07-5 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
ethyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H14O2S/c1-2-12-10(11)5-3-4-9-6-7-13-8-9/h6-8H,2-5H2,1H3 |
Clave InChI |
QBTYPRSJJIFNHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



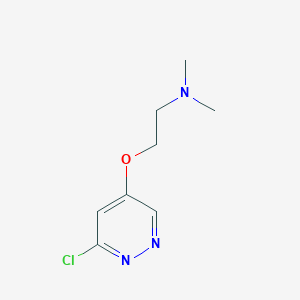
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
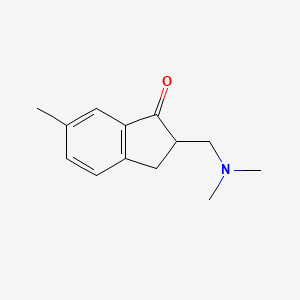

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

